![molecular formula C16H15N5O2 B2806243 N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide CAS No. 337503-17-0](/img/structure/B2806243.png)
N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
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Description
N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide, also known as MPPTA, is a chemical compound that has gained attention in the field of medical research due to its potential therapeutic applications.
Scientific Research Applications
1. Green Synthesis Applications
N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide and its derivatives play a significant role in green chemistry, particularly in the synthesis of dyes and other fine chemicals. For instance, the hydrogenation of related acetamide compounds is crucial for producing azo disperse dyes, emphasizing the importance of these compounds in sustainable chemical processes (Zhang Qun-feng, 2008).
2. Pharmaceutical Research
This compound has implications in pharmaceutical research, particularly in the development of receptor agonists. Similar acetamide derivatives have been studied for their potential as selective β3-adrenergic receptor agonists, which could have applications in treating conditions like obesity and type 2 diabetes (T. Maruyama et al., 2012).
3. Radiopharmaceutical Development
Derivatives of N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide are significant in the field of radiopharmaceuticals. They are used in developing selective ligands for translocator proteins, aiding in the diagnosis and research of various medical conditions using positron emission tomography (PET) (F. Dollé et al., 2008).
4. Antimicrobial Agent Synthesis
The acetamide family, including N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide, is involved in synthesizing novel antimicrobial agents. Research in this area focuses on creating compounds with potent antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (B. Debnath & S. Ganguly, 2015).
5. Anticancer Research
Acetamide derivatives are being explored for their anticancer properties. Studies have shown that some compounds in this class exhibit selective inhibition of cancer cell lines, indicating their potential use in developing new cancer treatments (D. Havrylyuk et al., 2013).
6. Molecular Structure Analysis
Research into the molecular structure of acetamide derivatives, including N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide, contributes to the understanding of molecular interactions and the design of new compounds. Structural studies can inform the synthesis and application of these compounds in various fields, from materials science to pharmaceuticals (Aleksei N. Galushchinskiy et al., 2017).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-10-6-5-9-13(14)17-15(22)11-21-19-16(18-20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDAEPUZDJMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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